2-Oxopropyl 2-ethylhexanoate
CAS No.:
Cat. No.: VC13801085
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O3 |
|---|---|
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | 2-oxopropyl 2-ethylhexanoate |
| Standard InChI | InChI=1S/C11H20O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h10H,4-8H2,1-3H3 |
| Standard InChI Key | UFCXXOIYFKIAKY-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)C(=O)OCC(=O)C |
| Canonical SMILES | CCCCC(CC)C(=O)OCC(=O)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
2-Oxopropyl 2-ethylhexanoate features a branched ester structure, combining a 2-ethylhexanoyl group with a 2-oxopropyl moiety. The IUPAC name, 2-oxopropyl 2-ethylhexanoate, reflects its functional groups: a ketone (oxo) at the second carbon of the propyl chain and an ethylhexanoate ester. The molecular formula C₁₁H₂₀O₃ corresponds to a precise mass of 200.27 g/mol, with an InChI identifier of InChI=1S/C11H20O3/c1-4-6-7-10(5-2)11(13)14-8-9(3.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | 2-oxopropyl 2-ethylhexanoate |
| Hazard Statements | H302, H315, H319, H335 |
| Primary Applications | Solvent, plasticizer, intermediate |
The compound’s branched alkyl chains enhance solubility in nonpolar media, making it suitable for polymer blending and resin formulations.
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) for 2-oxopropyl 2-ethylhexanoate are absent in the provided sources, analogous esters exhibit characteristic peaks. For instance, the carbonyl (C=O) stretch in esters typically appears near 1740 cm⁻¹ in IR spectra, while ¹³C NMR would resolve the ketone (≈208 ppm) and ester (≈170 ppm) carbons. Future studies should prioritize spectral profiling to confirm structural assignments.
Synthesis and Industrial Production
Esterification Methodology
The synthesis of 2-oxopropyl 2-ethylhexanoate follows classical esterification protocols. Reacting 2-ethylhexanoic acid with 2-oxopropyl alcohol under acidic (e.g., H₂SO₄) or basic catalysis yields the ester via nucleophilic acyl substitution. Optimal conditions—temperatures of 60–100°C and reflux durations up to 24 hours—mirror those used in related ester syntheses, such as rhodium(II) 2-ethylhexanoate production .
Reaction Scheme:
Scalability and Purification
Industrial-scale production requires precise stoichiometry and purification steps. Post-reaction, mixtures are cooled, layered, and washed with aqueous bases (e.g., NaOH) to remove unreacted acid . Vacuum drying at 100°C ensures residual solvent removal, achieving >95% purity. Challenges include minimizing side products like diketones, which may form via ketone condensation under prolonged heating.
Industrial and Research Applications
Solvent and Plasticizer Roles
2-Oxopropyl 2-ethylhexanoate’s low polarity and high boiling point (inferred from analogous esters) make it effective in paints, adhesives, and PVC plasticization. Its compatibility with polymers reduces glass transition temperatures, enhancing material flexibility. In comparison, sodium 2-ethylhexanoate improves oxidation selectivity in aldehyde conversions, suggesting potential catalytic roles for related esters .
Intermediate in Organic Synthesis
Research Frontiers and Knowledge Gaps
Unexplored Synthetic Pathways
Recent patents describe novel methods for metal carboxylates (e.g., rhodium(II) 2-ethylhexanoate) using reflux and pH adjustment . Adapting these techniques could optimize 2-oxopropyl ester synthesis, particularly in catalytic systems or green solvent media.
Toxicological and Environmental Studies
No ecotoxicity or biodegradability data exist for this compound. Regulatory compliance will require OECD 301-series testing to assess aquatic toxicity and persistence.
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